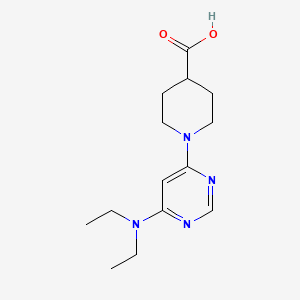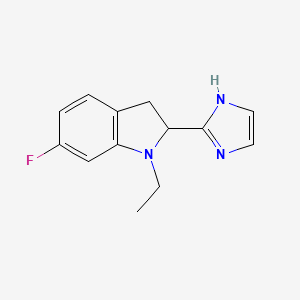
1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of indole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mécanisme D'action
The mechanism of action of 1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydro-1H-indole is not yet fully understood. However, it has been proposed that it exerts its antitumor activity by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. It has also been suggested that it may induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the development of inflammation.
Biochemical and Physiological Effects:
1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydro-1H-indole has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the development of oxidative stress and inflammation. In addition, it has been shown to modulate the activity of various enzymes, including topoisomerase I, cyclooxygenase-2 (COX-2), and matrix metalloproteinases (MMPs).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydro-1H-indole is its potent antitumor activity against various cancer cell lines. It has also been shown to possess antimicrobial and anti-inflammatory activity, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively complex synthesis method, which requires several reagents and conditions. In addition, its mechanism of action is not yet fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on 1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydro-1H-indole. One of the main areas of focus is the optimization of its antitumor activity, particularly against drug-resistant cancer cells. This could involve the development of new derivatives with improved potency and selectivity. Another area of research is the investigation of its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. In addition, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of 1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydro-1H-indole involves a multi-step process that requires several reagents and conditions. The most common method involves the reaction of 2-(1H-imidazol-2-yl)aniline with ethyl 2-bromoacetate in the presence of a base, followed by the cyclization of the resulting intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a Lewis acid catalyst. The final product is obtained by reducing the resulting intermediate with a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydro-1H-indole has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation. In addition, it has been shown to possess antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3/c1-2-17-11-8-10(14)4-3-9(11)7-12(17)13-15-5-6-16-13/h3-6,8,12H,2,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLIKZLTJQBGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CC2=C1C=C(C=C2)F)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydro-1H-indole | |
CAS RN |
2138008-94-1 |
Source


|
| Record name | 1-ethyl-6-fluoro-2-(1H-imidazol-2-yl)-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide](/img/structure/B2575884.png)
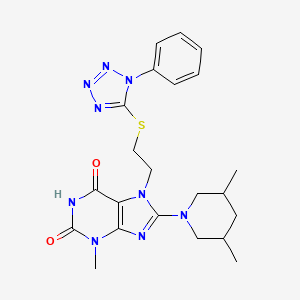

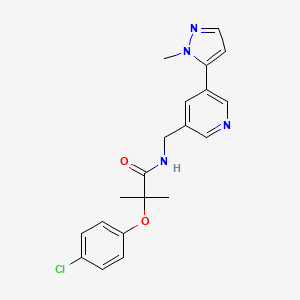
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide](/img/structure/B2575893.png)
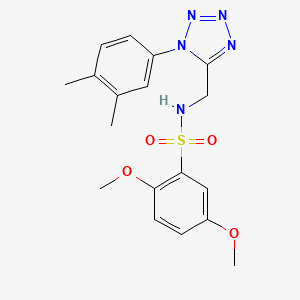
![ethyl 1-{2-[5-(ethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1(2H)-pyridinyl]ethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2575898.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,4-dimethylphenyl)propan-1-one](/img/structure/B2575899.png)
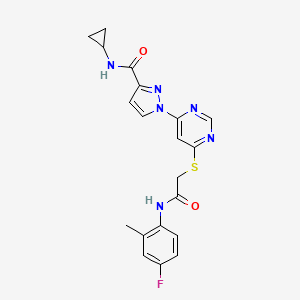

![2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2575903.png)
![2-chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide](/img/structure/B2575904.png)
![1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2575905.png)
